molecular formula C28H28N2O3 B3321290 (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide CAS No. 133034-07-8

(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

Cat. No.: B3321290
CAS No.: 133034-07-8
M. Wt: 440.5 g/mol
InChI Key: CDSQQCASGRQGNT-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Diphenyl[(3S)-1-[2-oxo-2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine-3-yl]acetamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring and a benzofuran ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space . The benzofuran ring is a heterocyclic compound that is found in many natural products and has been shown to have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine and benzofuran rings, followed by the attachment of the various functional groups . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors, and the benzofuran ring could be constructed using methods such as free radical cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases its three-dimensional coverage . The benzofuran ring also contributes to the structural diversity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrrolidine ring can undergo various reactions, including functionalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrrolidine and benzofuran rings and the various functional groups would affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Pharmacological Activities

Research on compounds similar in complexity or class, such as piracetam and its derivatives, focuses on their synthesis and a variety of biological activities. For example, piracetam, known for its nootropic effects, has been studied for its impact on learning, memory, and brain metabolism. Such research illustrates the importance of understanding the synthesis pathways and pharmacological potential of complex compounds (Dhama et al., 2021).

Environmental Impact and Toxicity

The environmental presence and impact of structurally related compounds, such as polybrominated diphenyl ethers (PBDEs), have been extensively studied. These investigations reveal their widespread occurrence and persistence in the environment, their potential for bioaccumulation, and their toxic effects on wildlife and humans. Such studies underscore the necessity for environmental monitoring and risk assessment of chemical pollutants (Domingo, 2006).

Analytical Methods for Detection

The development and refinement of analytical methods to detect and quantify complex chemical compounds in various matrices are crucial for environmental science, toxicology, and pharmacology. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for the sensitive and specific detection of compounds like PBDEs in environmental samples, food, and human tissues. This area of research is vital for assessing exposure levels, understanding the fate of compounds in the environment, and evaluating potential health risks (Pietron & Malagocki, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Compounds with a pyrrolidine ring have been found to have various biological activities, and the different stereoisomers can lead to different biological profiles .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities associated with pyrrolidine and benzofuran rings, this compound could have potential uses in medicinal chemistry .

Properties

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c29-27(32)28(22-7-3-1-4-8-22,23-9-5-2-6-10-23)24-13-15-30(18-24)19-25(31)20-11-12-26-21(17-20)14-16-33-26/h1-12,17,24H,13-16,18-19H2,(H2,29,32)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSQQCASGRQGNT-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
Reactant of Route 4
Reactant of Route 4
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
Reactant of Route 5
Reactant of Route 5
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
Reactant of Route 6
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.